Harmalan

Descripción general

Descripción

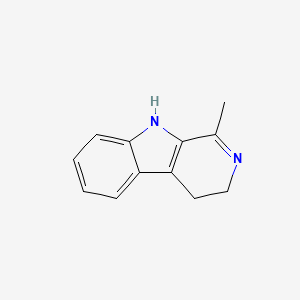

Harmalan is an organic compound belonging to the class of beta-carboline alkaloids. It is a white crystalline solid that is not easily soluble in water but can dissolve in organic solvents such as ether and alcohol . This compound is structurally related to other beta-carboline alkaloids like harmine and harmaline, which are found in various plants, including Peganum harmala (Syrian Rue) and Banisteriopsis caapi . These compounds are known for their psychoactive properties and have been used in traditional medicine and shamanistic rituals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Harmalan can be synthesized through several methods. One common approach involves the dehydration of 1-hydroxymethyl-1,2,3,4-tetrahydro-beta-carbolines . Another method includes the oxidative decarboxylation of 1-methyl-1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acid . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts.

Industrial Production Methods: Industrial production of this compound often involves the extraction of beta-carboline alkaloids from natural sources like Peganum harmala. The seeds of this plant are rich in these alkaloids, and various extraction techniques, including solvent extraction and chromatography, are employed to isolate this compound and its derivatives .

Análisis De Reacciones Químicas

Types of Reactions: Harmalan undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form harmine and harmaline.

Reduction: Reduction reactions can convert this compound into its tetrahydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom in the beta-carboline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products:

Oxidation: Harmine and harmaline.

Reduction: Tetrahydrothis compound derivatives.

Substitution: Various substituted beta-carboline derivatives.

Aplicaciones Científicas De Investigación

Antimalarial Activity

Harmalan has shown significant promise as an antimalarial agent. Research indicates that harmine, a related compound, targets the heat shock protein 90 (Hsp90) in Plasmodium falciparum, enhancing the effects of existing antimalarial drugs such as chloroquine and artemisinin. A study demonstrated that harmine binds selectively to the PfHsp90 ATP-binding domain, with a dissociation constant of 40 µM, indicating its potential as a synergistic agent in malaria treatment protocols .

Cardiovascular Effects

This compound and its derivatives exhibit vasorelaxant properties, making them relevant in cardiovascular research. A comparative study found that harmine and harmaline induce relaxation in isolated rat thoracic aorta preparations. This effect is mediated through nitric oxide release from endothelial cells and inhibition of calcium channel activity in vascular smooth muscles . The rank order of relaxation potency was established as harmine > harmaline > harmalol, underscoring harmine's superior efficacy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Peganum harmala extracts, which contain this compound. These extracts exhibit antibacterial, antifungal, antiviral, and antiparasitic activities. For instance, methanol extracts showed effective inhibition against Cronobacter sakazakii with a minimum inhibitory concentration (MIC) of 0.00375 mg/mL. The antimicrobial action is attributed to the induction of reactive oxygen species (ROS) and disruption of microbial cell integrity .

Psychopharmacological Applications

This compound has been implicated in psychopharmacology due to its interaction with various neurotransmitter systems. It acts as a reversible inhibitor of monoamine oxidase type-A (MAO-A), influencing serotonin levels and potentially contributing to mood regulation. Case studies have reported instances of serotonin syndrome associated with the use of harmal alongside conventional antidepressants, indicating its potent effects on central nervous system activity .

Case Studies and Clinical Insights

- Case Study on Serotonin Syndrome : A 42-year-old male experienced serotonin syndrome after using harmal while on antidepressant therapy. Symptoms included confusion and visual hallucinations, emphasizing the need for caution when combining herbal remedies with pharmaceutical treatments .

- Antimicrobial Efficacy : Studies demonstrated that extracts from Peganum harmala not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting potential for developing new antimicrobial therapies .

Data Summary Table

Mecanismo De Acción

Harmalan exerts its effects primarily through interactions with monoamine oxidase enzymes. It acts as a reversible inhibitor of monoamine oxidase A, which leads to increased levels of monoamine neurotransmitters such as serotonin and norepinephrine . This inhibition can stimulate the central nervous system and has been linked to various psychoactive effects . Additionally, this compound has been shown to interact with other molecular targets, including heat shock proteins, which may contribute to its antimalarial activity .

Comparación Con Compuestos Similares

Harmalan is structurally similar to other beta-carboline alkaloids, including:

Harmaline: Another beta-carboline alkaloid with similar psychoactive effects and biological activities.

Uniqueness: this compound is unique in its specific interactions with monoamine oxidase enzymes and its potential therapeutic applications. Its ability to act as a reversible inhibitor of monoamine oxidase A distinguishes it from other beta-carboline alkaloids, which may have different inhibitory profiles and biological effects .

Actividad Biológica

Harmalan, a β-carboline alkaloid, is recognized for its diverse biological activities, including effects on the central nervous system, anti-cancer properties, and potential applications in treating various diseases. This article delves into the pharmacological profile of this compound, summarizing key research findings, case studies, and a comparative analysis of its biological activity.

This compound (1-methyl-3,4-dihydro-beta-carboline) is structurally related to other β-carbolines such as harmine and harmaline. It is primarily formed in vivo as an intermediate in the biosynthesis of these compounds. The compound exhibits a range of pharmacological effects attributed to its binding affinity to various receptors:

- Tryptamine Binding Sites : this compound shows significant interaction with tryptamine binding sites, which may mediate its effects on motor activity and anxiety .

- Benzodiazepine Receptors : Although it has some affinity for benzodiazepine receptors, its primary action does not involve these sites .

- Neurotransmitter Systems : this compound enhances glutamate uptake in astrocytes, suggesting a role in modulating excitatory neurotransmission .

1. Neuropharmacological Effects

This compound has been shown to increase spontaneous motor activity and induce clonic convulsions in animal models. Its effects are antagonized by diazepam, indicating a potential anxiolytic profile that contrasts with traditional benzodiazepines .

2. Anticancer Properties

Recent studies highlight this compound's potential as an anti-cancer agent. It has demonstrated the ability to inhibit cancer cell proliferation and metastasis through various mechanisms:

- Induction of Apoptosis : this compound affects the Bcl-2/Bax ratio, promoting apoptosis in cancer cells by activating caspases and other pro-apoptotic pathways .

- Synergistic Effects : When combined with conventional chemotherapeutics, this compound enhances their efficacy while potentially reducing drug resistance .

3. Antimalarial Activity

Research indicates that this compound derivatives may exhibit antimalarial properties by targeting heat shock protein 90 (Hsp90) in Plasmodium falciparum. This mechanism suggests that this compound could be used in combination therapies to enhance the efficacy of existing antimalarials like chloroquine .

Summary of Research Findings

Case Studies

Several case studies have explored the clinical applications of this compound and its derivatives:

- Psychostimulant Inhibition : A study demonstrated that this compound significantly inhibited cocaine-induced behaviors in mice, suggesting therapeutic potential for substance use disorders .

- Cancer Treatment : Clinical trials involving this compound derivatives are ongoing to evaluate their effectiveness against various cancers while addressing issues like solubility and toxicity .

Propiedades

IUPAC Name |

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOYLIJQLSNRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966938 | |

| Record name | Harmalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Harmalan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-41-7 | |

| Record name | 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmalan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3H,4H,9H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Harmalan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 185 °C | |

| Record name | Harmalan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.